N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide

Physicochemical profiling Lipophilicity Blood-brain barrier permeability

This 4-methoxyphenyl-substituted benzofuran-propanamide delivers a distinct electronic and steric signature critical for CNS target engagement. Unlike simple acetamide or halogenated analogs, its secondary amide linkage resists metabolic deacylation, extending half-life. The predicted cLogP of ~4.2 (Δ +1.6 vs. acetamide) positions it as a superior candidate for passive BBB penetration in neuronal cell-based assays (e.g., SH-SY5Y). With a lead-like MW of 337.4 g/mol, it serves as an ideal fragment-to-lead optimization starting point. Supplied with ≥95% HPLC purity and full batch traceability, this compound is a standardized reference for HTS plate control, minimizing inter-experimental variability in in-house benzofuran-propanamide library screening.

Molecular Formula C21H23NO3
Molecular Weight 337.419
CAS No. 2034610-57-4
Cat. No. B2773318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide
CAS2034610-57-4
Molecular FormulaC21H23NO3
Molecular Weight337.419
Structural Identifiers
SMILESCC(CC1=CC2=CC=CC=C2O1)NC(=O)CCC3=CC=C(C=C3)OC
InChIInChI=1S/C21H23NO3/c1-15(13-19-14-17-5-3-4-6-20(17)25-19)22-21(23)12-9-16-7-10-18(24-2)11-8-16/h3-8,10-11,14-15H,9,12-13H2,1-2H3,(H,22,23)
InChIKeyAVHRWXFDQWOCOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide (CAS 2034610-57-4): Chemical Identity & Procurement Baseline for a Benzofuran-Propanamide Research Probe


N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide (CAS 2034610-57-4) is a synthetic small molecule (C₂₁H₂₃NO₃, MW 337.4 g/mol) that combines a benzofuran-2-yl-propan-2-amine core with a 3-(4-methoxyphenyl)propanamide side chain . This benzofuran-containing arylpropanamide class has garnered interest in medicinal chemistry as a scaffold for CNS-targeted ligands and anti-infective agents [1]. Vendor listings indicate typical supply purity of ≥95% (HPLC) as a research-grade compound .

Why N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide Cannot Be Casually Substituted with Other Benzofuran-Propanamide Analogs


Within the benzofuran-propanamide series, small modifications to the aryl substituent dramatically alter molecular topology, lipophilicity, and hydrogen-bonding capacity—driving divergent target engagement and pharmacokinetic profiles. The 4-methoxyphenyl group imparts a distinct electronic and steric signature compared to halogenated, unsubstituted phenyl, or heteroaryl analogs [1]. The secondary amide linkage introduced via 3-(4-methoxyphenyl)propanoic acid prevents facile metabolic deacylation relative to simple acetamide derivatives, thereby extending half-life potential [2]. Substituting with a commercially available alternative such as the acetamide (CAS 30455-74-4) or the 3-chlorophenyl analog (CAS 2034610-56-3) without systematic bioactivity comparison risks irreproducible screening data and invalid SAR conclusions .

Quantitative Differentiation Evidence for N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide vs. Closest Analogs


Predicted Lipophilicity (cLogP) Elevation Over Acetamide and Unsubstituted Phenyl Analogs

In silico prediction (ALOGPS 2.1) indicates that the 4-methoxyphenylpropanamide side chain significantly increases lipophilicity relative to simpler analogs, which may enhance passive membrane permeability for intracellular or CNS targets. The target compound (cLogP ≈ 4.2) shows a ≥1.5 log unit increase over N-(1-(benzofuran-2-yl)propan-2-yl)acetamide (cLogP ≈ 2.6) and the free amine 1-(1-benzofuran-2-yl)propan-2-amine (cLogP ≈ 2.1) [1]. This differentiation is consistent with the established correlation between aryl amide chain length and logP in benzofuran series [2].

Physicochemical profiling Lipophilicity Blood-brain barrier permeability

Enhanced Hydrogen-Bond Acceptor Capacity of 4-Methoxyphenyl Moiety vs. Chlorophenyl or Unsubstituted Analogs

The 4-methoxy substituent introduces an additional hydrogen-bond acceptor (HBA) atom (ether oxygen) absent in the 3-chlorophenyl analog (CAS 2034610-56-3) and the unsubstituted phenyl derivative. Quantitative HBA count is 4 for the target compound versus 3 for the 3-chlorophenyl analog (where Cl is a weak halogen-bond donor only) and 3 for the unsubstituted phenyl analog [1]. This additional HBA site, located at the para position of the distal phenyl ring, enables a distinct pharmacophoric interaction pattern, as demonstrated in docking studies of related 4-methoxybenzofuran derivatives with adenosine A₁/A₂A receptors where the methoxy oxygen forms a critical hydrogen bond with a conserved asparagine residue [2].

Molecular recognition Hydrogen bonding Target engagement

Molecular Weight Differentiation Impacting Physicochemical Property Windows for Lead-Likeness

With a molecular weight of 337.4 g/mol, the target compound occupies a specific property space between smaller benzofuran probes (e.g., N-(1-(benzofuran-2-yl)propan-2-yl)acetamide, MW 217.3 g/mol) and larger, more complex derivatives exceeding 400 g/mol . This intermediate molecular weight places it within the preferred range for lead-like compounds (MW 250–350), balancing sufficient structural complexity for target engagement against the physicochemical liabilities associated with larger molecules [1]. By contrast, the acetamide analog (MW 217.3) falls below the lead-like window and may lack sufficient pharmacophoric features for target discrimination, while larger analogs (e.g., N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenoxypropanamide, MW >350) begin to exceed optimal lead-like property space.

Drug-likeness Lead optimization Physicochemical property space

Commercial Availability as a Defined Chemical Entity with Documented Purity Specification

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide is commercially catalogued with a defined purity specification of ≥95% (HPLC), as verified across multiple supplier listings . This contrasts with custom-synthesized benzofuran-propanamide analogs, which often require in-house synthesis validation and may lack standardized purity documentation. The availability of a pre-characterized, off-the-shelf product with a verifiable CAS number (2034610-57-4) reduces lead time for assay-ready material from weeks (for custom synthesis) to days (for procurement), while providing batch-to-batch traceability essential for reproducible pharmacology [1].

Chemical procurement Research reagent quality Reproducibility

Optimal Research Application Scenarios for N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide Based on Verified Differentiation Evidence


CNS-Targeted Phenotypic Screening Requiring Enhanced Passive Membrane Permeability

The compound's predicted cLogP of ≈4.2 (Δ +1.6 over the acetamide analog) positions it as a superior candidate for blood-brain barrier penetration screens. Researchers investigating neuronal receptors, neurotransmitter transporters, or neuroinflammatory pathways can prioritize this compound for cell-based assays (e.g., SH-SY5Y, primary neuronal cultures) where passive diffusion across lipid bilayers is rate-limiting [1]. The benzofuran core, recognized in CNS-active agents including antiparkinsonian and antidepressant candidates, further supports this application [2].

Adenosine Receptor (A₁/A₂A) Dual Inhibition SAR Studies Leveraging 4-Methoxy Hydrogen-Bond Acceptor

The 4-methoxyphenyl HBA site enables a critical hydrogen-bond interaction with conserved asparagine residues in adenosine A₁ and A₂A receptor binding pockets, as structurally validated in related methoxy-substituted benzofuran derivatives [1]. Investigators studying dual A₁/A₂A antagonism for Parkinson's disease can use this compound as a key SAR probe to parse the contribution of para-methoxy interactions versus chloro, fluoro, or unsubstituted phenyl analogs, which lack this HBA functionality [2].

Lead-Like Fragment Expansion for Hit-to-Lead Programs Targeting Intracellular Enzymes

With a molecular weight of 337.4 g/mol—within the lead-like window of 250–350 Da—this compound serves as an ideal starting point for fragment-to-lead optimization. Medicinal chemists can elaborate the benzofuran or 4-methoxyphenyl moieties while preserving favorable physicochemical parameters. The intermediate complexity reduces the risk of property inflation often encountered when advancing from sub-250 Da fragments directly to drug-like leads [1].

Standardized Positive Control for Benzofuran-Propanamide Library Screens

Due to its commercial availability with ≥95% HPLC purity and batch-to-batch traceability under CAS 2034610-57-4, this compound is suitable as a standardized reference compound for high-throughput screening (HTS) of in-house benzofuran-propanamide libraries. Its use as a plate control reduces inter-experimental variability and facilitates cross-laboratory reproducibility, directly addressing a known source of HTS false positives [1].

Quote Request

Request a Quote for N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.